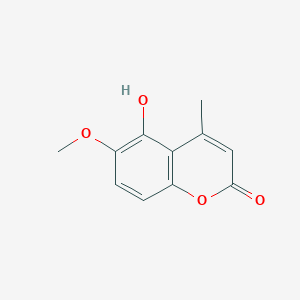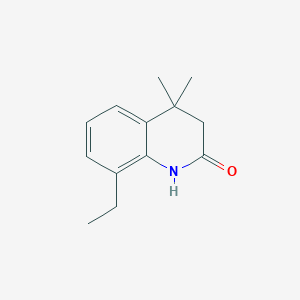
2-Ethyl-2,7-dimethylchroman-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,7-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This specific compound is characterized by the presence of ethyl and dimethyl groups at the 2 and 7 positions, respectively, and a hydroxyl group at the 6 position. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,7-dimethylchroman-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of a phenol derivative with an appropriate alkyl halide, followed by cyclization to form the chroman ring. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also employ green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2,7-dimethylchroman-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrochroman derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 2-Ethyl-2,7-dimethylchroman-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,7-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: It may protect neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,7-dimethylchroman-6-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2,6-dimethylchroman-6-ol: Similar structure but with the dimethyl groups at different positions.
2-Ethyl-2,7-dimethylchroman-4-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 2-Ethyl-2,7-dimethylchroman-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2 position and the hydroxyl group at the 6 position can enhance its antioxidant and anti-inflammatory properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-ethyl-2,7-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)9(2)7-12(10)15-13/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
LDQGNESIEPADLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=C(O1)C=C(C(=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)




